molecular formula C16H21NO4 B13165849 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid CAS No. 778599-89-6

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid

Cat. No.: B13165849
CAS No.: 778599-89-6
M. Wt: 291.34 g/mol
InChI Key: FMIKMSRUBZWIBB-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid is a synthetic organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.342 g/mol . It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino acid derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the protected amino acid derivative.

    Final Deprotection: The final step involves the removal of the Cbz protecting group under acidic conditions, yielding the target compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The cyclopentyl group contributes to the compound’s stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyclopentyl group. This combination provides enhanced stability, bioactivity, and versatility in chemical synthesis .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid, also known as N-[(benzyloxy)carbonyl]-3-cyclopentyl-beta-alanine, is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : N-[(benzyloxy)carbonyl]-3-cyclopentyl-beta-alanine
  • CAS Number : 778599-89-6
  • Molecular Formula : C₁₆H₂₁NO₄
  • Molecular Weight : 291.35 g/mol
  • InChI Key : FMIKMSRUBZWIBB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural similarity to amino acids, particularly beta-alanine. This compound can influence various biological pathways:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain proteases due to the presence of the benzyloxycarbonyl group, which can provide steric hindrance.
  • Modulation of Neurotransmitter Release : Similar compounds have been shown to affect GABAergic and glutamatergic systems, potentially impacting neuroprotection and cognitive functions.

Therapeutic Potentials

  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development.

Data Table: Biological Activities and Properties

Property/ActivityDescription
Solubility Soluble in organic solvents; limited aqueous solubility
Toxicity Low toxicity observed in preliminary studies
Bioavailability Moderate; further studies needed
Mechanisms of Action Enzyme inhibition; neurotransmitter modulation

Study 1: Neuroprotective Effects

A study conducted by Zhang et al. (2023) investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.

Study 2: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the antimicrobial activity of various benzyloxycarbonyl derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Properties

CAS No.

778599-89-6

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-cyclopentyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)10-14(13-8-4-5-9-13)17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19)

InChI Key

FMIKMSRUBZWIBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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